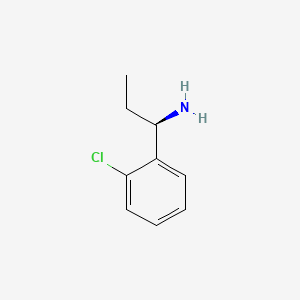
(R)-1-(2-Chlorophenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-(2-氯苯基)丙烷-1-胺是一种手性胺化合物,其特征在于苯环上存在一个氯原子,并且一个胺基连接到一个丙基链上
准备方法
合成路线和反应条件
(R)-1-(2-氯苯基)丙烷-1-胺的合成通常涉及以下步骤:
起始原料: 合成从2-氯苯甲醛开始。
还原胺化: 2-氯苯甲醛的醛基在合适的胺和还原剂(如硼氢化钠或氢化铝锂)的作用下进行还原胺化。此步骤导致形成(R)-1-(2-氯苯基)丙烷-1-胺。
手性拆分: 从还原胺化获得的消旋体随后进行手性拆分技术(如色谱法或结晶法),以分离出(R)-对映异构体。
工业生产方法
在工业环境中,(R)-1-(2-氯苯基)丙烷-1-胺的生产可能涉及更有效和可扩展的方法,例如:
不对称合成: 利用手性催化剂或手性助剂直接合成(R)-对映异构体。
酶促拆分: 使用选择性地与一种对映异构体反应的酶,使所需的(R)-对映异构体过量。
化学反应分析
反应类型
(R)-1-(2-氯苯基)丙烷-1-胺经历各种类型的化学反应,包括:
氧化: 胺基可以被氧化形成相应的亚胺或腈。
还原: 该化合物可以被还原形成仲胺或叔胺。
取代: 苯环上的氯原子可以被其他亲核试剂(如羟基或烷基)取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
取代: 亲核取代反应通常涉及氢氧化钠 (NaOH) 或卤代烷等试剂。
主要生成产物
氧化: 形成亚胺或腈。
还原: 形成仲胺或叔胺。
取代: 形成具有不同取代基的苯基衍生物。
科学研究应用
(R)-1-(2-氯苯基)丙烷-1-胺在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂有机分子的结构单元。
生物学: 研究其对生物系统(包括其与酶和受体的相互作用)的潜在影响。
医药: 研究其潜在的治疗特性,例如其在开发新药中的作用。
工业: 用于生产特种化学品和材料。
作用机制
(R)-1-(2-氯苯基)丙烷-1-胺的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可以与这些靶标结合,调节其活性,并导致各种生物效应。所涉及的确切途径和分子靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
(S)-1-(2-氯苯基)丙烷-1-胺: 该化合物的对映异构体,其可能具有不同的生物活性及性质。
1-(2-氯苯基)乙烷-1-胺: 一种结构相似的化合物,具有较短的碳链。
1-(2-氯苯基)丁烷-1-胺: 一种结构相似的化合物,具有较长的碳链。
独特性
(R)-1-(2-氯苯基)丙烷-1-胺的独特性在于其特定的手性构型,这可能导致与对映异构体和其他结构相似的化合物相比,具有不同的生物活性及相互作用。这种独特性使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC 名称 |
(1R)-1-(2-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |
InChI 键 |
DSVIGDPJWCJAHL-SECBINFHSA-N |
手性 SMILES |
CC[C@H](C1=CC=CC=C1Cl)N |
规范 SMILES |
CCC(C1=CC=CC=C1Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















